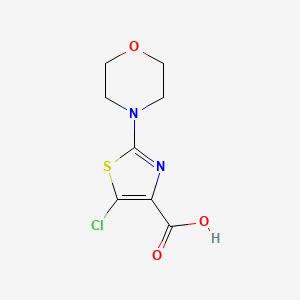

5-Chloro-2-morpholinothiazole-4-carboxylic acid

Description

5-Chloro-2-morpholinothiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a morpholine ring at position 2, a chlorine atom at position 5, and a carboxylic acid group at position 4.

Properties

IUPAC Name |

5-chloro-2-morpholin-4-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3S/c9-6-5(7(12)13)10-8(15-6)11-1-3-14-4-2-11/h1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTLSCCVNLJRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=C(S2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-morpholinothiazole-4-carboxylic acid typically involves the reaction of thiazole derivatives with chlorinating agents. One common method includes the chlorination of a precursor thiazole compound using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of 5-Chloro-2-morpholinothiazole-4-carboxylic acid may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-morpholinothiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.

Substitution: Sodium hydroxide (NaOH) in an aqueous medium.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiazolidine derivatives.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

5-Chloro-2-morpholinothiazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Chloro-2-morpholinothiazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in critical metabolic pathways, leading to the disruption of cellular processes. The compound’s thiazole ring is believed to play a crucial role in binding to these targets, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Ethyl 2-Chloro-4-methylthiazole-5-carboxylate (A778736)

- Structure : Ethyl ester at position 5, methyl at position 4, chlorine at position 2.

- Key Differences :

- The ethyl ester group reduces polarity compared to the carboxylic acid, impacting solubility and metabolic stability (esters are often prodrugs).

- Methyl substituent at position 4 introduces steric hindrance but lacks the hydrogen-bonding capability of morpholine.

- Similarity Score : 0.85 .

2.2. 2-Chloro-5-methylthiazole-4-carboxylic Acid (A218299)

- Structure : Methyl group at position 5, chlorine at position 2, carboxylic acid at position 4.

- Methyl substituent at position 5 may lower steric hindrance compared to morpholine.

- Similarity Score : 0.91 .

2.3. 2-(5-Chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic Acid

- Structure : Thiophene ring substituted with chlorine at position 5, attached to thiazole at position 2.

- Key Differences: Replacement of morpholine with a chlorothiophene introduces aromaticity and planar geometry, favoring π-π stacking interactions. Molecular weight: 245.71 g/mol; formula: C₈H₄ClNO₂S₂ . Thiophene’s sulfur atom may alter electronic properties compared to morpholine’s oxygen.

2.4. 5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic Acid

- Structure : Chlorophenyl group at position 5, methyl at position 2.

- Methyl group at position 2 lacks the conformational flexibility of morpholine .

2.5. 5-Chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic Acid

- Structure : Morpholine attached via sulfonyl group to thiophene at position 3, chlorine at position 5.

- Key Differences: Sulfonyl group is electron-withdrawing, increasing acidity of the carboxylic acid (pKa likely lower than the target compound). Thiophene core vs.

Structural and Physicochemical Data Table

Key Findings and Implications

- Morpholine Substitution : Compounds with morpholine (e.g., target compound and 5-chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid) exhibit enhanced solubility due to the oxygen-rich ring, critical for bioavailability in drug design .

- Chlorine Positioning : Chlorine at position 5 (target compound) vs. position 2 (A778736) influences electrophilicity and steric interactions, affecting reactivity in coupling reactions .

- Aromatic vs. Aliphatic Substituents : Thiophene () and chlorophenyl () groups increase aromatic interactions but reduce solubility compared to morpholine.

Biological Activity

5-Chloro-2-morpholinothiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Chloro-2-morpholinothiazole-4-carboxylic acid has the following chemical structure:

- Molecular Formula : C_6H_6ClN_1O_2S_1

- Molecular Weight : 235.1 g/mol

The compound features a thiazole ring, which is known for its biological activity, and a carboxylic acid functional group that enhances its solubility and reactivity.

Anticancer Activity

Research indicates that 5-Chloro-2-morpholinothiazole-4-carboxylic acid exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including lung adenocarcinoma (A549) cells. The mechanism of action appears to involve:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in the cell cycle, preventing further division of cancerous cells.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.2 | Induces apoptosis, cell cycle arrest |

| MCF-7 (Breast) | 20.5 | Induces apoptosis |

| HeLa (Cervical) | 18.7 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens, including multidrug-resistant strains of Staphylococcus aureus. Preliminary results indicate:

- Broad-spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Mechanism : Likely involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Study on Anticancer Effects

In a recent study published in Cancer Research, researchers treated A549 cells with varying concentrations of 5-Chloro-2-morpholinothiazole-4-carboxylic acid. The results demonstrated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed an increase in early apoptotic markers.

Study on Antimicrobial Effects

Another study investigated the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, suggesting potential applications in treating chronic infections associated with biofilms.

The biological activity of 5-Chloro-2-morpholinothiazole-4-carboxylic acid is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and bacterial growth.

- Receptor Interaction : It has been suggested that it interacts with cellular receptors that mediate apoptosis and immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.